molecular formula C10H14N2O2S B1266478 Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 24237-44-3

Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No. B1266478
CAS RN: 24237-44-3
M. Wt: 226.3 g/mol
InChI Key: PVISNLMZGPDDEI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves a variety of chemical reactions that build up its complex structure. A notable method includes the reaction of 2-amino-4,5-dihydro-3-thiophenecarbonitriles with ethyl acetoacetate in the presence of titanium(IV) chloride, producing corresponding ethyl 4-amino-2,3-dihydro-6-methylthieno[2,3-b]pyridine-5-carboxylates (Maruoka, Yamagata, & Yamazaki, 1993). This method exemplifies the one-pot synthesis approach, valued for its efficiency and simplicity in constructing complex molecules.

Molecular Structure Analysis

The molecular structure of ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has been elucidated through various analytical techniques, including X-ray crystallography. These studies reveal detailed information about the compound's crystal and molecular structure, including bond lengths, angles, and conformational details. For example, research involving similar compounds has highlighted the presence of intramolecular hydrogen bonding and detailed the monoclinic space group crystallization (Çolak, Karayel, Buldurun, & Turan, 2021).

Chemical Reactions and Properties

Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate participates in various chemical reactions, demonstrating its reactivity and potential for further chemical manipulation. These reactions can include annulations, where the compound acts as a synthon in the presence of catalysts to form new bonds and structures, showcasing its versatility in synthetic chemistry (Zhu, Lan, & Kwon, 2003).

Scientific Research Applications

Synthesis of New Heterocycles

  • Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has been used as a starting material for synthesizing new pyridothienopyrimidine derivatives. These derivatives have applications in creating diverse molecular structures for potential use in pharmaceuticals and materials science (El-Kashef et al., 2010).

Catalyzed Annulation Reactions

  • This compound acts as a synthon in phosphine-catalyzed [4 + 2] annulation reactions. It is crucial in the synthesis of highly functionalized tetrahydropyridines, demonstrating its importance in organic synthesis and potential drug development (Zhu et al., 2003).

Key Intermediate in Drug Synthesis

  • Serving as a key intermediate in the synthesis of prasugrel, a medication used to prevent blood clots, this compound demonstrates its significance in the pharmaceutical industry (Weihui, 2013).

One-pot Synthesis Approach

  • It has been utilized in a convenient one-pot synthesis method to create various ethyl 4-aminothieno[2,3-b]pyridine-5-carboxylates, showcasing its role in simplifying complex chemical syntheses (Maruoka et al., 1993).

Photophysical Properties Study

  • This compound is central to the synthesis of novel thieno[2,3-b]pyridine derivatives for studying spectral-fluorescent properties. Such studies are valuable in materials science, particularly in the development of new luminescent materials (Ershov et al., 2019).

Future Directions

The future directions for research on Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate could involve further exploration of its mechanism of action, particularly its role as an orthosteric antagonist of the A(1)AR . Additionally, more studies are needed to fully understand its synthesis, chemical reactions, and physical and chemical properties. Finally, comprehensive safety and hazard assessments are needed to ensure its safe handling and use .

properties

IUPAC Name

ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-2-14-10(13)8-6-3-4-12-5-7(6)15-9(8)11/h12H,2-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVISNLMZGPDDEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCNC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30178928
Record name Thieno(2,3-c)pyridine-3-carboxylic acid, 4,5,6,7-tetrahydro-2-amino-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

CAS RN

24237-44-3
Record name Thieno(2,3-c)pyridine-3-carboxylic acid, 4,5,6,7-tetrahydro-2-amino-, ethyl ester,
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024237443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thieno(2,3-c)pyridine-3-carboxylic acid, 4,5,6,7-tetrahydro-2-amino-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Reactant of Route 5
Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Reactant of Route 6
Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Citations

For This Compound
5
Citations
L Aurelio, C Valant, H Figler, BL Flynn, J Linden… - Bioorganic & medicinal …, 2009 - Elsevier
A series of 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines were prepared and evaluated as potential allosteric modulators at the A 1 adenosine receptor. The structure–activity …
Number of citations: 50 www.sciencedirect.com
PD Kalariya, PN Patel, P Kavya… - Journal of mass …, 2015 - Wiley Online Library
Tinoridine is a nonsteroidal anti‐inflammatory drug and also has potent radical scavenger and antiperoxidative activity. However, metabolism of tinoridine has not been thoroughly …
R Motahari, MA Boshagh, S Moghimi, F Peytam… - Scientific Reports, 2022 - nature.com
The novel derivatives of tetrahydropyridothienopyrimidine-based compounds have been designed and efficiently synthesized with good yields through seven steps reaction. The …
Number of citations: 8 www.nature.com
MS Abaee, S Cheraghi - Journal of Sulfur Chemistry, 2014 - Taylor & Francis
In a medium consisting of triethylamine and water, α-methylene ketones undergo room temperature Gewald reactions with elemental sulfur and ethyl cyanoacetate (or malononitrile) to …
Number of citations: 20 www.tandfonline.com
Z Pan, X Li, Y Wang, Q Jiang, L Jiang… - Journal of Medicinal …, 2020 - ACS Publications
Bromodomain-containing protein 4 (BRD4) and histone deacetylases (HDAC) are both attractive epigenetic targets in cancer and other chronic diseases. Based on the integrated …
Number of citations: 59 pubs.acs.org

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